
2-Amino-4-nitrophenol
Overview
Description
2-Amino-4-nitrophenol (CAS 99-57-0) is an aromatic compound with the molecular formula C₆H₆N₂O₃. It features an amino (-NH₂) group at the 2-position and a nitro (-NO₂) group at the 4-position on the phenol ring. This structural arrangement confers unique chemical and biological properties, making it valuable in industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-nitrophenol can be synthesized through the partial reduction of 2,4-dinitrophenol. One common method involves the use of hydrazine hydrate as a reducing agent in the presence of a catalyst, such as ferric chloride hexahydrate and activated charcoal . The reaction conditions are mild, and the process is environmentally friendly, yielding high purity products with minimal byproducts .
Industrial Production Methods
In industrial settings, this compound is produced by the reduction of 2,4-dinitrochlorobenzene. This process involves hydrolysis followed by acidification to obtain 2,4-dinitrophenol, which is then reduced using hydrazine hydrate in the presence of a catalyst . This method is preferred due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Reduction of 2,4-Dinitrophenol
The primary industrial synthesis involves partial reduction of 2,4-dinitrophenol or its derivatives using sodium hydrosulfide (NaHS) or hydrogen sulfide (H₂S) in alkaline aqueous media .
Reaction equation :
Key Process Parameters:
Parameter | Optimal Range | Example Yield |
---|---|---|
Temperature | 70–75°C | 88–94% |
pH | 8.0–9.0 | |
Reducing Agent | NaHS or H₂S | |
Reaction Time | 45–120 minutes |
Steps :
-
Alkaline dissolution : 2,4-Dinitrophenol is converted to sodium 2,4-dinitrophenolate.
-
Reduction : Hydrosulfide solution is added under controlled pH (8–9) to reduce the 2-nitro group to an amine.
-
Workup : Sulfur byproduct is filtered, and the product is precipitated by acidifying to pH 4.5–5.5 .
Alternative Methods
Amino Group Reactivity
The aromatic amine group (-NH₂) participates in:
-
Acylation : Forms amides with acyl chlorides.
-
Diazo Coupling : Reacts with nitrous acid to form diazonium salts, useful in azo dye synthesis .
Nitro Group Reactivity
The nitro group (-NO₂) at position 4 can be:
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Reduced to amine : Catalytic hydrogenation converts it to 2,4-diaminophenol (requires selective conditions to avoid over-reduction).
-
Electrophilic Substitution : Directs incoming electrophiles to the meta position due to its strong electron-withdrawing effect.
Metabolic Reactions and Biotransformation
Limited studies exist, but analogous nitrophenol metabolism suggests:
Phase I Reactions :
-
Oxidation : Hydroxylation to nitroquinone derivatives.
-
Reduction : Nitro group conversion to hydroxylamine intermediates.
Phase II Conjugation :
Conjugate Type | Enzyme System | Metabolite |
---|---|---|
Glucuronide | UDP-glucuronyltransferase | Water-soluble excretory product |
Sulfate | Sulfotransferase | Sulfated derivative |
Dye Intermediate
This compound serves as a precursor for:
Functionalization Examples
Reaction Type | Product | Conditions |
---|---|---|
Nitro Reduction | 2,4-Diaminophenol | H₂/Pd-C, ethanol |
Acetylation | N-Acetyl derivative | Acetic anhydride, pyridine |
Stability and Byproduct Management
Research Gaps
Scientific Research Applications
2-Amino-4-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-nitrophenol involves its interaction with biological molecules. It can form hydrogen bonds and participate in redox reactions, affecting cellular processes. In fungi, it disrupts cellular metabolism by interfering with enzyme activity, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is known to affect oxidative phosphorylation and other metabolic pathways .
Comparison with Similar Compounds
Key Properties
- Physical Properties: Melting point ranges between 141–145°C . Calculated logP (octanol-water partition coefficient) is 2.547, indicating moderate lipophilicity .
- Synthesis: Produced via partial reduction of 2,4-dinitrophenol or nucleophilic substitution of 2,4-dinitrochlorobenzene with sodium hydroxide and hydrochloric acid .
- Applications :
- Toxicity: Classified as a health hazard (GHS07/08) .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key Observations :
- Substituent positions significantly influence properties. For example, this compound’s amino and nitro groups in para positions enhance its stability in dye synthesis compared to ortho-substituted analogs like 4-Amino-2-nitrophenol .
- The addition of chlorine in 2-Amino-4-chloro-6-nitrophenol increases molecular weight and likely alters solubility and reactivity .
Reaction with Methyl Cinnamate
This compound reacts with methyl cinnamate in a 3-step synthesis to yield a gel-like product (68% yield) via nucleophilic addition. In contrast, reactions with 2,4-dinitroaniline fail due to steric hindrance from the nitro groups .
Fungicidal Activity
- This compound: Exhibits moderate fungicidal activity against Rhizoctonia solani and Bipolaris sorokiniana. Substituting the amino group with aldehydes or ketones enhances activity against specific pathogens .
- However, its carcinogenic risk (bladder tumors in male rats) restricts industrial use .
Key Findings :
Market and Industrial Demand
- This compound: Market size is projected to grow at a 5.2% CAGR (2023–2032), driven by dye and pharmaceutical demand .
Biological Activity
2-Amino-4-nitrophenol (CASRN 99-57-0) is a chemical compound with significant biological activity, particularly in toxicology and pharmacology. This article reviews the biological effects, mechanisms of action, and potential health risks associated with this compound, drawing from diverse research findings and case studies.
This compound is primarily used as an intermediate in the manufacture of azo dyes and is also found in hair coloring products. Its structure consists of an amino group and a nitro group attached to a phenolic ring, which contributes to its reactivity and biological effects.
Acute Toxicity
Research indicates that this compound exhibits acute toxicity in various animal models. The LD50 values reported are as follows:
Symptoms of toxicity observed in studies include diarrhea, lethargy, and significant weight loss in treated animals. In high-dose studies (500 or 1000 mg/kg), renal damage was noted, including mineralization of the renal cortex and degeneration of renal tubular epithelium .
Chronic Toxicity and Carcinogenicity
Long-term studies have shown evidence of carcinogenic activity in male F344/N rats, with increased incidences of renal cortical adenomas and hyperplasia . The survival rates in high-dose male rats were significantly lower compared to controls, indicating a dose-dependent relationship between exposure and adverse health outcomes.
Table 1: Summary of Carcinogenicity Studies
Study Type | Species | Dose (mg/kg) | Tumor Incidence (Control vs Treated) |
---|---|---|---|
Two-Year Gavage | Male Rats | 125 | Control: 0/50; Treated: 1/48 |
250 | Control: 0/50; Treated: 5/50 | ||
Female Rats | 125 | Control: 0/50; Treated: 0/50 | |
250 | Control: 0/50; Treated: 0/50 | ||
Mice | 125 | Control: -; Treated: - | |
250 | Control: -; Treated: - |
Genetic Toxicology
This compound has been shown to induce genetic mutations in various assays:
- It caused mutations in Salmonella typhimurium and the fungus Sordaria brevicollis .
- Induced sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary cells .
However, it did not induce micronuclei or dominant lethal effects in vivo in rodents .
Pharmacological Activity
In addition to its toxicological implications, studies have explored the pharmacological potential of derivatives of this compound. For example, mixed ligand complexes involving this compound have demonstrated antimicrobial activity against various pathogens. Research indicated that these complexes exhibit significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .
Case Study on Dermal Absorption
A study investigating the percutaneous absorption of radiolabeled this compound highlighted its potential for systemic exposure through skin contact, particularly relevant for its use in cosmetic formulations . This raises concerns about chronic exposure risks for individuals using hair dyes containing this compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-amino-4-nitrophenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via selective reduction of 2,4-dinitrophenol. Hartman and Silloway’s method (Organic Syntheses) uses sodium hydrosulfide (NaHS) in aqueous ethanol, achieving a 70–80% yield by selectively reducing the 2-nitro group to an amine . Alternative routes employ catalytic hydrogenation with controlled pH to minimize over-reduction. Optimization requires monitoring pH (6–7) and temperature (50–60°C) to suppress side reactions like diaminophenol formation .
Q. How is this compound metabolized in mammalian systems, and what analytical techniques are used to track metabolites?
- Methodological Answer : In vivo, 2,4-dinitrophenol (2,4-DNP) is metabolized by nitroreductase enzymes in gut microbiota and liver to this compound (major) and 4-amino-2-nitrophenol (minor). Metabolites are quantified using HPLC with UV detection (λ = 254 nm) or GC-MS after derivatization. In rats, plasma metabolites peak within 30 minutes post-dose, with this compound constituting ~80% of reduced products . Urinary excretion studies in humans employ colorimetric Derrien tests (now outdated) or LC-MS for specificity .
Q. What are the primary toxicity concerns associated with this compound, and how are its carcinogenic risks assessed?
- Methodological Answer : The IARC classifies this compound as Group 3 (not classifiable as carcinogenic) based on limited evidence. Acute toxicity studies in rats show renal and hepatic accumulation, with LD₅₀ values >1 g/kg. Chronic exposure assessments use Ames tests (negative for mutagenicity) and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells). Discrepancies arise from metabolite persistence in urine (e.g., 50 mg/L in fatal human cases) and potential synergies with co-pollutants .
Q. How does this compound interact with peroxidases, and what kinetic models describe its role in co-oxidation reactions?
- Methodological Answer : Horseradish peroxidase (HRP) catalyzes the oxidation of this compound in micellar media, with steady-state kinetics following a ping-pong mechanism. The reaction is monitored spectrophotometrically (λ = 450 nm) using 3,3',5,5'-tetramethylbenzidine (TMB) as a chromogenic substrate. Rate constants (kcat ~1.2 × 10³ M⁻¹s⁻¹) are pH-dependent, with optimal activity at pH 5.0–6.0 .
Advanced Research Questions
Q. How do contradictions in metabolite ratios (e.g., this compound vs. 4-amino-2-nitrophenol) between in vitro and in vivo studies arise?
- Methodological Answer : In vitro rat liver homogenates show this compound as the dominant metabolite (75–81%), while in vivo murine models report lower ratios (7.9:1). This discrepancy may stem from differences in nitroreductase isoforms (e.g., hepatic vs. microbial) or competing conjugation pathways (glucuronidation/sulfation). Researchers should cross-validate using isotopic tracers (¹⁴C-labeled 2,4-DNP) and knockout models (e.g., germ-free mice) to isolate metabolic pathways .
Q. What experimental designs are recommended to assess the environmental stability of this compound in wastewater systems?
- Methodological Answer : Stability under UV/chlorination is tested via batch reactors with controlled oxidant doses (e.g., 5–20 mg/L Cl₂). Reaction intermediates (e.g., chlorinated nitrophenols) are identified using HPLC-ESI-MS/MS. Kinetic models (pseudo-first-order) quantify degradation rates (k = 0.12–0.25 h⁻¹), with pH (7–9) and dissolved organic carbon (DOC) as key variables. Comparative studies with 4-nitrophenol reveal higher persistence for this compound due to steric hindrance .
Q. How can researchers resolve discrepancies in carcinogenicity classifications between IARC and in vitro genotoxicity data?
- Methodological Answer : While IARC Group 3 status reflects insufficient human evidence, in vitro studies show DNA strand breaks (Comet assay) at high doses (≥100 µM). To reconcile this, dose-response modeling (Benchmark Dose, BMD) and mechanistic studies (e.g., ROS generation via DCFH-DA probes) are critical. Co-exposure studies with metabolic inhibitors (e.g., dicoumarol for NQO1) can clarify whether genotoxicity is direct or secondary to oxidative stress .
Q. What strategies optimize the synthesis of Schiff base organotin complexes using this compound?
- Methodological Answer : The Schiff base ligand (H₂L) is prepared by condensing this compound with o-vanillin in ethanol (reflux, 6 h). Dibutyltin oxide or dibenzyltin dichloride is added stoichiometrically (1:1 molar ratio) to form complexes. Structural characterization employs X-ray diffraction (ORTEP-3 for Windows), IR (C=N stretch at 1620 cm⁻¹), and ¹H NMR (δ = 8.2 ppm for phenolic -OH). Bioactivity assays (e.g., antifungal MIC tests) require purity >95% (HPLC) .
Q. How does this compound influence disinfection byproduct (DBP) formation during water treatment?
- Methodological Answer : In UV/post-chlorination systems, this compound reacts with free chlorine to form chlorinated nitroaromatics (e.g., 3-chloro-2-amino-4-nitrophenol). DBP identification uses GC×GC-TOFMS, with quantification via EPA Method 551.1. Researchers should simulate real-world conditions (e.g., 4 mg/L Cl₂, 30 min contact time) and compare with control experiments lacking UV pre-treatment to isolate photolytic activation pathways .
Q. What advanced computational methods predict the redox behavior of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model redox potentials and electron transfer pathways. Solvent effects (PCM for water) and protonation states (pH 7.4) are incorporated. Experimental validation uses cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to correlate computed HOMO-LUMO gaps (-5.2 eV) with observed reduction peaks (E₁/₂ = -0.45 V vs. SHE) .
Properties
IUPAC Name |
2-amino-4-nitrophenol | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2 | |
Source | PubChem | |
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InChI Key |
VLZVIIYRNMWPSN-UHFFFAOYSA-N | |
Source | PubChem | |
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Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)O | |
Source | PubChem | |
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Molecular Formula |
C6H6N2O3 | |
Record name | 2-AMINO-4-NITROPHENOL | |
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DSSTOX Substance ID |
DTXSID6020062 | |
Record name | 2-Amino-4-nitrophenol | |
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Molecular Weight |
154.12 g/mol | |
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Physical Description |
2-amino-4-nitrophenol appears as orange prisms or yellow powder. No odor. (NTP, 1992), Yellow-brown or orange solid; [HSDB] Gold colored powder; [MSDSonline] | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Flash Point |
100 °C | |
Record name | 2-Amino-4-nitrophenol | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, diethyl ether, acetic acid, warm benzene, Soluble in acetone, In water, 925 mg/L at 23 °C | |
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Vapor Pressure |
0.0000352 [mmHg] | |
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Mechanism of Action |
Two hair dye components, carcinogenic 4-nitro-2-aminophenol and 5-nitro-2-aminophenol, induced Cu(II)-dependent DNA cleavage frequently at thymine and guanine residues in DNA fragments obtained from the c-Ha-ras-1 protooncogene. When the p53 tumor suppressor gene was used, 4-nitro-2-aminophenol caused Cu(II)-dependent piperidine-labile sites at poly G sequences. In the presence of Cu(II), both components increased 8-oxo-7,8-dihydro-2'-deoxyguanosine formation in DNA. The inhibitory effects of catalase and bathocuproine on DNA damage suggest the involvement of H2O2 and Cu(I). It is speculated that nitro-2-aminophenols undergo Cu(II)-mediated autoxidation to generate active oxygen species causing DNA damage which leads to their carcinogenesis. | |
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Color/Form |
Orange prisms from water, Yellow-brown leaflets containing water of crystallization, Yellow-brown to orange prisms | |
CAS No. |
99-57-0 | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Melting Point |
293 to 297 °F (anhydrous) (NTP, 1992), 80-90 °C /Monohydrate/; 143-145 °C /Anhydrous/ | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.